molecular formula C16H13NO2 B12800152 4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione CAS No. 33739-66-1

4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B12800152
CAS No.: 33739-66-1
M. Wt: 251.28 g/mol
InChI Key: LKYZURGQAADLAM-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,7-dimethylphthalic anhydride with aniline in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to facilitate the formation of the isoindole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoindole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, dyes, and pigments.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethyl-1H-isoindole-1,3(2H)-dione: Lacks the phenyl group at the 2-position.

    2-Phenyl-1H-isoindole-1,3(2H)-dione: Lacks the methyl groups at the 4 and 7 positions.

    1H-Isoindole-1,3(2H)-dione: The parent compound without any substituents.

Uniqueness

4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both methyl and phenyl substituents, which can influence its chemical reactivity, physical properties, and potential applications. The combination of these substituents may enhance its stability, solubility, and interaction with biological targets compared to its unsubstituted or differently substituted analogs.

Properties

33739-66-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4,7-dimethyl-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C16H13NO2/c1-10-8-9-11(2)14-13(10)15(18)17(16(14)19)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

LKYZURGQAADLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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